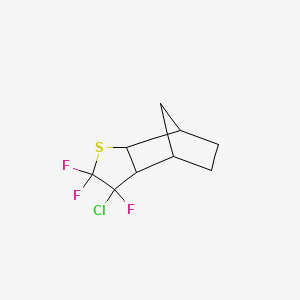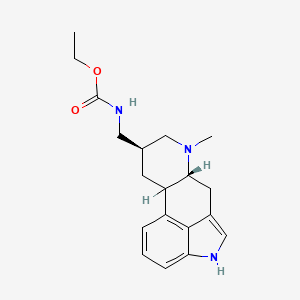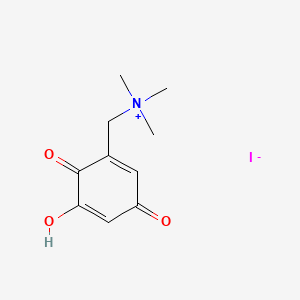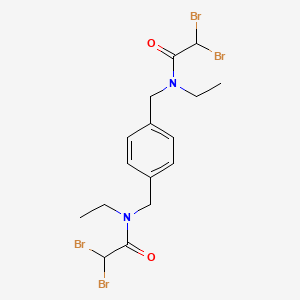
N,N'-Bis(dibromoacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine: is a synthetic organic compound characterized by the presence of dibromoacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dibromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Diethyl-1,4-xylylenediamine+2Dibromoacetyl chloride→N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoacetyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dihydroxy or diamino derivatives.
Oxidation: Oxidative cleavage of the dibromoacetyl groups can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of dihydroxy or diamino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. The dibromoacetyl groups can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its biological activity.
Comparison with Similar Compounds
N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Used as a catalyst in polymerization reactions.
N,N’-Bis(salicylidene)ethylenediamine: Known for its metal-chelating properties and applications in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Investigated as thermal stabilizers for polymers.
Uniqueness: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to the presence of dibromoacetyl groups, which impart distinct reactivity and potential biological activity
Properties
CAS No. |
93017-46-0 |
|---|---|
Molecular Formula |
C16H20Br4N2O2 |
Molecular Weight |
592.0 g/mol |
IUPAC Name |
2,2-dibromo-N-[[4-[[(2,2-dibromoacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Br4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
FIRBTAPAUPTXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Br)Br)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
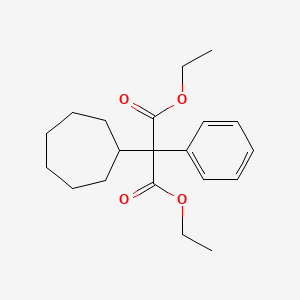

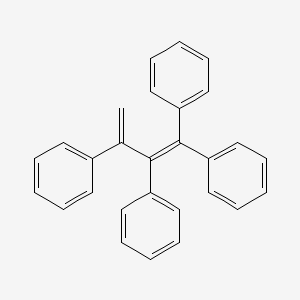
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

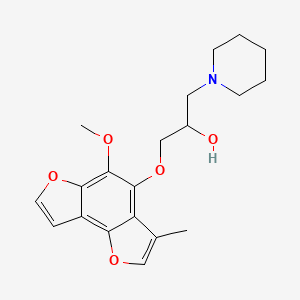


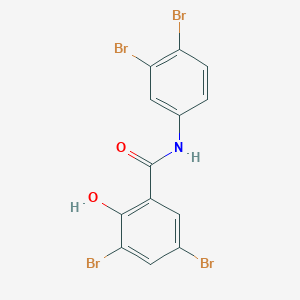
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
